3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
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Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-17-12-14-20(15-13-17)33(31,32)25-24-27-23(26-16-18(2)19-8-4-3-5-9-19)21-10-6-7-11-22(21)30(24)29-28-25/h3-15,18H,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCONPYEMMGZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is part of a class of triazoloquinazoline derivatives that have shown promising biological activities. This article reviews the biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Structural Characterization
The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis can be achieved through anionic hetero-domino reactions involving substituted azidobenzoates and various activating agents. The structural characterization is primarily conducted using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the formation of the desired compounds .
Antihypertensive Effects
Research has indicated that certain triazoloquinazoline derivatives exhibit significant antihypertensive activity. In vivo studies using rat models demonstrated that these compounds can effectively lower blood pressure and heart rate. Specific derivatives were noted for their ability to abolish tachycardia, suggesting potential use as adrenoblockers or cardiac stimulants .
Antimicrobial Properties
A subset of triazoloquinazolines has shown antimicrobial activity against various bacterial strains. For example, compounds derived from the triazolo[1,5-a]quinazoline scaffold demonstrated limited antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Further optimization through structural modifications could enhance their efficacy against these pathogens .
Anticancer Activity
The anticancer potential of triazoloquinazolines has also been explored. Some studies indicate that these compounds may inhibit the growth of cancer cell lines in vitro, with specific analogs exhibiting low micromolar potency. The presence of phenyl substituents appears to enhance cytotoxic activity while longer side chains may reduce effectiveness .
Structure-Activity Relationships (SAR)
The biological activity of triazoloquinazolines is closely related to their chemical structure. SAR studies have revealed that:
- Substituents at the 1-position : Alkyl groups such as ethyl or trifluoromethyl enhance receptor affinity.
- Functional groups : Amine substitutions at specific positions can significantly alter biological activity, with smaller groups often yielding better results.
- Aromatic rings : The presence and position of halogen or alkyl substituents on aromatic rings can influence both potency and selectivity towards biological targets such as adenosine receptors .
Case Studies
- Antihypertensive Study : A series of 1,2,4-triazolo[1,5-a]quinazolines were evaluated for their effects on blood pressure in hypertensive rat models. Compounds demonstrated varying degrees of efficacy in lowering systolic blood pressure and heart rate, with some achieving complete abolition of tachycardia .
- Antimicrobial Evaluation : In a study assessing antimicrobial properties, several derivatives were tested against S. aureus and C. albicans. Compounds exhibited varying levels of inhibition, with some showing promise for further development into therapeutic agents for infectious diseases .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
Anticancer Activity
Several studies have reported that quinazoline derivatives possess significant anticancer properties. For instance, derivatives targeting tumor necrosis factor-alpha converting enzyme (TACE) have shown promising results in inhibiting cancer cell proliferation. In vitro assays using the MDA-MB-231 breast cancer cell line demonstrated that these compounds could effectively reduce cell viability, suggesting potential as anticancer agents .
Antimicrobial Properties
Compounds featuring the quinazoline scaffold have been tested for their antimicrobial efficacy. Research has shown that certain derivatives exhibit potent activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups has been linked to enhanced antimicrobial potency .
Antifungal Activity
Similar structures have also been evaluated for antifungal activity against Candida species. Some derivatives demonstrated lower minimum inhibitory concentration (MIC) values than standard antifungal agents like fluconazole, indicating their potential as effective antifungal agents .
Case Studies
- Anticancer Studies : A series of quinazoline derivatives were synthesized and evaluated for their anticancer activity against different cancer cell lines. The results indicated that modifications at specific positions significantly influenced their cytotoxicity .
- Antimicrobial Evaluation : A study focused on synthesizing oxadiazole derivatives showed that introducing various functional groups led to enhanced antibacterial activity against resistant strains . The structure-activity relationship (SAR) analysis revealed that specific substitutions were crucial for improving efficacy.
- Docking Studies : Computational studies involving molecular docking have been employed to predict the binding affinities of synthesized compounds to target proteins involved in cancer progression and microbial resistance mechanisms .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (R-SO₂-NR₂) undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8h | Cleavage to yield triazoloquinazoline-5-amine and 4-methylbenzenesulfonic acid | |
| Alkylation | K₂CO₃, DMF, alkyl halide, 80°C, 12h | N-alkylated sulfonamide derivatives |
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Hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.
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Alkylation occurs selectively at the sulfonamide nitrogen due to its electron-withdrawing nature.
Reactivity of the Triazole Ring
The triazolo[1,5-a]quinazoline system participates in cycloaddition and ring-opening reactions:
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The triazole ring’s electron-deficient nature facilitates Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
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Strong acids induce ring opening at the N–N bond of the triazole.
Amine Functional Group Reactivity
The primary amine (-NH₂) at position 5 participates in:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acylation | AcCl, pyridine, 0°C → RT, 6h | N-acetylated derivative | |
| Schiff base formation | Benzaldehyde, EtOH, Δ, 4h | Imine-linked conjugate |
Electrophilic Aromatic Substitution
The quinazoline ring undergoes electrophilic substitution, primarily at electron-rich positions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 6-nitro derivative | |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂, RT, 2h | 7-bromo derivative |
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Nitration occurs preferentially at position 6 due to directing effects of the triazole ring .
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Bromination requires Lewis acid catalysts to enhance electrophilicity .
Suzuki-Miyaura Coupling
The aryl bromide derivative (synthesized via halogenation) participates in cross-coupling:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Coupling with phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 12h | Biaryl-modified triazoloquinazoline |
Reductive Amination
The primary amine reacts with ketones or aldehydes in reductive amination:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| With acetone | NaBH₃CN, MeOH, RT, 8h | N-isopropyl derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
